molecular formula C16H20N2OS B2532790 N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide CAS No. 1226444-12-7

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide

Cat. No.: B2532790
CAS No.: 1226444-12-7
M. Wt: 288.41
InChI Key: ULJWDCFOFNLMMM-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide is an organic compound that features a benzamide core with a pyrrole and an ethylthio substituent

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the propyl chain: The pyrrole ring is then alkylated with a propyl halide under basic conditions.

    Formation of the benzamide core: The propyl-substituted pyrrole is then reacted with 2-(ethylthio)benzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC to form the final benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Electrophilic reagents: Halogens (Cl2, Br2), nitric acid.

Major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide can be compared with similar compounds such as:

    N-(3-(1H-pyrrol-1-yl)propyl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)aniline: Similar structure but with an aniline core instead of a benzamide core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-20-15-9-4-3-8-14(15)16(19)17-10-7-13-18-11-5-6-12-18/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWDCFOFNLMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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